![molecular formula C14H15N5O3 B450793 N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide](/img/structure/B450793.png)
N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide is a hydrazone derivative that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by the presence of a pyrazole ring, a nitrophenyl group, and an acetohydrazide moiety, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide typically involves the condensation reaction between 1,3-dimethyl-1H-pyrazole-4-carbaldehyde and 2-{4-nitrophenyl}acetohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and in the presence of an acid catalyst like acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted hydrazones.
科学研究应用
作用机制
The mechanism of action of N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
- N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-chlorophenyl}acetohydrazide
- N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-methylphenyl}acetohydrazide
Uniqueness
N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties.
属性
分子式 |
C14H15N5O3 |
|---|---|
分子量 |
301.3g/mol |
IUPAC 名称 |
N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C14H15N5O3/c1-10-12(9-18(2)17-10)8-15-16-14(20)7-11-3-5-13(6-4-11)19(21)22/h3-6,8-9H,7H2,1-2H3,(H,16,20)/b15-8+ |
InChI 键 |
SGZKHIJRFAJTSU-OVCLIPMQSA-N |
SMILES |
CC1=NN(C=C1C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C |
手性 SMILES |
CC1=NN(C=C1/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C |
规范 SMILES |
CC1=NN(C=C1C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B450710.png)
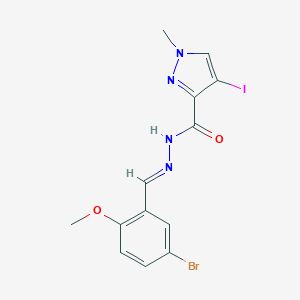
![3-nitro-N-{4-[(mesitylamino)sulfonyl]phenyl}-4-methylbenzamide](/img/structure/B450717.png)
![METHYL 4-(3-BROMOPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B450718.png)
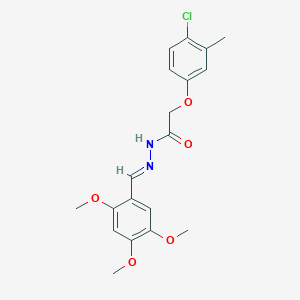
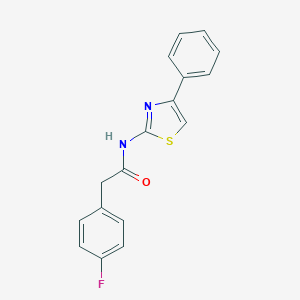
![Ethyl 2-[(3,5-dimethoxybenzoyl)amino]-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate](/img/structure/B450724.png)
![Dimethyl 3-methyl-5-{[(4-nitrophenoxy)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B450725.png)
![2-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B450727.png)
![N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B450728.png)
![N-[1-(4-ethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B450729.png)
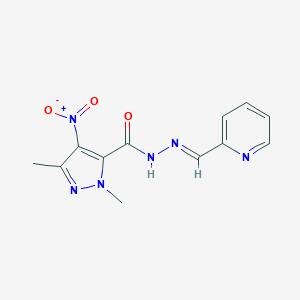
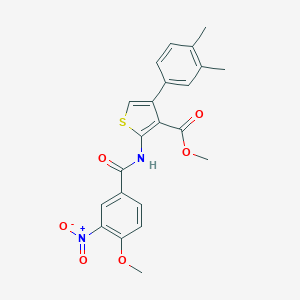
![N-(3,4-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B450733.png)
